molecular formula C22H23FN2O4S B12198133 N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}benzamide

N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}benzamide

Cat. No.: B12198133
M. Wt: 430.5 g/mol
InChI Key: RFHHRCCFIBKBSZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic IUPAC name N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}benzamide precisely delineates its molecular structure. The pyrrole ring serves as the central scaffold, with substituents at positions 1, 3, 4, and 5. Position 2 hosts the benzamide group, while the sulfonyl-linked 4-fluorophenyl moiety occupies position 3. The methoxyethyl and methyl groups at positions 1, 4, and 5 complete the substitution pattern.

The molecular formula C₃₁H₃₀FN₃O₄S (calculated molecular weight: 575.65 g/mol) reflects the integration of these functional groups. Key structural features include:

  • A 1-(2-methoxyethyl) group contributing ether and alkyl functionalities.
  • A 4-fluorophenylsulfonyl moiety introducing sulfonic acid derivatives and halogenated aromaticity.
  • Benzamide substitution at position 2, providing planar aromaticity and hydrogen-bonding capacity.
Property Value
Molecular Formula C₃₁H₃₀FN₃O₄S
Molecular Weight 575.65 g/mol
SMILES Representation COCCOC1=C(C)C(C)=C(S(=O)(=O)C2=CC=C(F)C=C2)C1NC(=O)C3=CC=CC=C3

The SMILES string encodes the spatial arrangement, highlighting the sulfonyl bridge between the pyrrole and fluorophenyl groups, as well as the methoxyethyl and benzamide substituents.

Properties

Molecular Formula

C22H23FN2O4S

Molecular Weight

430.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]benzamide

InChI

InChI=1S/C22H23FN2O4S/c1-15-16(2)25(13-14-29-3)21(24-22(26)17-7-5-4-6-8-17)20(15)30(27,28)19-11-9-18(23)10-12-19/h4-12H,13-14H2,1-3H3,(H,24,26)

InChI Key

RFHHRCCFIBKBSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3)CCOC)C

Origin of Product

United States

Preparation Methods

Direct Amidation Using Carbodiimide Coupling

A mixture of the pyrrole sulfonamide, benzoyl chloride, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hydroxybenzotriazole (HOBt) in DMF reacts at room temperature for 18 hours. This approach, adapted from thiazolecarboxamide syntheses, achieves 60–70% yield after column chromatography.

Schlenk-Type Acylation

Alternative protocols employ benzoyl chloride in the presence of triethylamine or DMAP in DCM. For example, reacting 3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-amine with benzoyl chloride (1.2 equiv) and DMAP (cat.) in DCM at room temperature for 2 hours yields 65–75% of the target compound.

Table 2: Benzamide Coupling Efficiency

MethodReagentsSolventYield (%)
EDC/HOBtEDC, HOBt, DIPEADMF70
Schlenk acylationBenzoyl chloride, DMAPDCM75

Purification and Characterization

Final purification employs a combination of solvent extraction and chromatography:

  • Extraction: The crude product is partitioned between ethyl acetate and brine, with the organic layer dried over Na₂SO₄.

  • Chromatography: Silica gel column chromatography using gradients of ethyl acetate in hexanes (30% → 70%) isolates the pure compound.

  • Recrystallization: Dissolving the product in hot EtOAc/hexane (1:1) followed by slow cooling yields crystalline material.

Characterization via LCMS and ¹H NMR confirms structural integrity. Key spectral data include:

  • LCMS (M+H)⁺: m/z 430.5 (calculated), 430.4 (observed).

  • ¹H NMR (DMSO-d₆): δ 8.69 (s, 1H, benzamide), 7.85–7.40 (m, 9H, aromatic), 4.20 (t, 2H, -OCH₂CH₂O-), 3.45 (s, 3H, -OCH₃), 2.35 (s, 6H, -CH₃).

Optimization Challenges and Solutions

Regioselectivity in Sulfonation

The electron-rich pyrrole ring risks over-sulfonation. Controlled addition of sulfonyl chloride at 0°C and stoichiometric base use mitigate this issue.

Steric Hindrance in N-Alkylation

Bulky substituents at the 4,5-positions hinder alkylation. Elevated temperatures (90°C) and polar aprotic solvents (DMF) enhance reaction efficiency.

Comparative Analysis of Synthetic Routes

A three-step sequence—alkylation → sulfonation → amidation—proves most efficient, with an overall yield of 45–50%. Alternative routes reversing sulfonation and alkylation steps result in lower yields (30–35%) due to competing side reactions.

Table 3: Overall Synthetic Efficiency

Step OrderOverall Yield (%)
Alkylation → Sulfonation → Amidation50
Sulfonation → Alkylation → Amidation35

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Structural Features

The compound features a pyrrole ring, a sulfonamide group, and a benzamide moiety. The presence of a fluorinated phenyl group and a methoxyethyl substituent contributes to its unique chemical properties. These structural characteristics are believed to enhance the compound's interaction with biological targets, making it a candidate for pharmacological evaluation.

Medicinal Chemistry

N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}benzamide has been investigated for its potential as a drug candidate. Preliminary studies indicate that it may modulate enzyme activity and influence cellular pathways, which are critical in various diseases. The sulfonyl and benzamide functionalities are particularly important for these interactions.

Research has suggested that this compound exhibits promising biological activity. It may interact with specific molecular targets involved in disease processes, potentially leading to therapeutic effects. For instance, compounds with similar structures have been noted for their anti-inflammatory and anticancer properties.

Synthesis and Derivative Studies

The synthesis of this compound typically involves multiple steps that can be optimized using advanced techniques such as continuous flow reactors. This enhances efficiency and yield in producing derivatives that may exhibit varied biological activities.

Case Studies and Research Findings

Study Findings Implications
Study on enzyme modulationThe compound showed potential in modulating specific enzymes related to cancer pathways.Suggests further exploration in cancer therapeutics.
Evaluation of anti-inflammatory propertiesDemonstrated reduced inflammatory markers in vitro.Indicates potential for treating inflammatory diseases.
Synthesis optimization researchEnhanced yields using continuous flow synthesis techniques.Points toward scalable production methods for pharmaceutical applications.

Potential Applications in Drug Development

The unique properties of this compound position it as a promising candidate in drug development:

  • Anticancer Agents : Given its ability to modulate enzyme activity linked to cancer progression, this compound could be developed into an anticancer agent.
  • Anti-inflammatory Drugs : Its demonstrated anti-inflammatory effects suggest applications in treating conditions like arthritis or other inflammatory disorders.
  • Neurological Applications : Further research may uncover neuroprotective properties, making it relevant for neurological disorders.

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Variations in Benzamide Substituents

The position and nature of substituents on the benzamide group significantly influence physicochemical and biological properties.

Compound Name Benzamide Substituent Molecular Formula Molecular Weight Key Findings Reference
Target Compound None (plain benzamide) C₂₄H₂₄FN₂O₃S 455.52 N/A (Baseline for comparison)
3-fluoro-N-[3-[(4-fluorophenyl)sulfonyl]-... 3-Fluoro C₂₄H₂₃F₂N₂O₃S 473.51 Increased polarity due to fluorine; potential for enhanced binding affinity
N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide 2-Fluoro (pyrimidine-linked) C₁₂H₈FN₃O₃ 277.21 Demonstrated low binding affinity (-9.0 kcal/mol) to kynurenine formamidase in virtual screening

Analysis :

  • Fluorination at the ortho (2-) or meta (3-) position modulates electron distribution and steric effects, impacting target interactions. The 3-fluoro analog (CAS 952000-04-3) may exhibit stronger hydrogen bonding compared to the non-fluorinated target compound .

Sulfonyl Group Modifications

The sulfonyl group’s aryl substituent affects electronic properties and steric bulk.

Compound Name Sulfonyl Group Melting Point (°C) Synthesis Yield (%) Key Findings Reference
Target Compound 4-Fluorophenyl N/A N/A N/A (Baseline for comparison)
4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-... 4-Methoxyphenyl N/A N/A Methoxy group increases electron density, potentially reducing metabolic oxidation
N-(4-Methyl-5-oxo-5H-chromeno[...]benzamide Non-sulfonyl (chromene core) N/A N/A Chromene core alters planarity, affecting solubility

Analysis :

  • Replacing the 4-fluorophenylsulfonyl group with a 4-methoxyphenylsulfonyl group () introduces electron-donating effects, which may alter binding kinetics in enzyme inhibition. The absence of sulfonyl groups (e.g., chromene derivatives) reduces polar surface area, impacting solubility .

Pyrrole Core Substituents

Substituents on the pyrrole ring influence conformational flexibility and lipophilicity.

Compound Name Pyrrole Substituents Molecular Weight Key Findings Reference
Target Compound 1-(2-Methoxyethyl), 4,5-dimethyl 455.52 Balanced lipophilicity and solubility
4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-... 1-(Prop-2-en-1-yl), 4,5-dimethyl 442.50 Allyl chain increases hydrophobicity
A-836,339 () 1-(2-Methoxyethyl)-4,5-dimethylthiazole 366.47 Thiazole core enhances metabolic stability

Analysis :

  • The 2-methoxyethyl chain in the target compound improves water solubility compared to the allyl-substituted analog ().

Example Data :

  • Yield : Analogs in show yields ranging from 28% to 75% .
  • Melting Points : Sulfonamide derivatives typically melt between 132°C and 230°C .

Biological Activity

N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}benzamide (CAS Number: 951981-70-7) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrrole ring, a sulfonamide group, and a benzamide moiety, which contribute to its unique pharmacological properties. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23FN2O4S, with a molecular weight of 430.5 g/mol. The presence of the fluorinated phenyl group enhances lipophilicity, which is often correlated with increased biological activity.

PropertyValue
Molecular FormulaC22H23FN2O4S
Molecular Weight430.5 g/mol
CAS Number951981-70-7

Preliminary studies suggest that this compound may interact with specific molecular targets, potentially modulating enzyme activity and influencing cellular pathways. The sulfonyl and benzamide functionalities are believed to play critical roles in these interactions, making the compound a candidate for further pharmacological evaluation.

Anticancer Properties

Research indicates that compounds containing pyrrole and sulfonamide moieties often exhibit anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition

Enzyme inhibition studies have shown that derivatives of this compound may act as effective inhibitors of acetylcholinesterase (AChE) and urease. These activities are significant in the context of treating conditions such as Alzheimer's disease and urinary infections.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

  • Fluorination : The presence of fluorine atoms enhances lipophilicity and biological activity.
  • Sulfonamide Group : Essential for antibacterial activity.

These modifications can lead to variations in potency and selectivity against specific biological targets.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of related pyrrole-based compounds on human cancer cell lines. Results indicated significant dose-dependent cytotoxicity, suggesting potential for further development as anticancer agents.
  • Antimicrobial Screening : Compounds with similar structures were tested against Bacillus subtilis and Salmonella typhi, showing moderate to strong antibacterial activity. This suggests that this compound may possess comparable antimicrobial properties.

Q & A

What are the optimal synthetic routes for N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}benzamide?

Basic:
The synthesis typically involves a multi-step approach:

Pyrrole Core Formation : Start with a substituted pyrrole scaffold. For example, a 4,5-dimethylpyrrole derivative can be synthesized via Paal-Knorr condensation using β-keto esters and ammonia derivatives .

Sulfonylation : Introduce the 4-fluorophenylsulfonyl group via nucleophilic substitution or coupling reactions. highlights sulfonylation using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .

Methoxyethyl Substitution : The 2-methoxyethyl group is introduced via alkylation (e.g., using 2-methoxyethyl chloride) in the presence of a base like NaH or K₂CO₃ .

Benzamide Coupling : Final benzamide attachment is achieved via amide bond formation, using coupling agents like HATU or EDCI with DMAP catalysis .

Advanced:
Critical factors affecting yield and purity include:

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reactivity for sulfonylation and alkylation steps .
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in heterocyclic systems .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water mixtures) resolves regioisomeric impurities .

How can spectroscopic methods characterize this compound?

Basic:
Core techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxyethyl protons (δ 3.2–3.5 ppm, singlet for OCH₃), aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and benzamide groups), and pyrrole-CH₃ (δ 2.1–2.3 ppm) .
    • ¹³C NMR : Confirm sulfonyl (C-SO₂ at ~110–120 ppm) and carbonyl (C=O at ~165–170 ppm) groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da) .

Advanced:

  • X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves steric effects of the 4,5-dimethylpyrrole and methoxyethyl groups, as demonstrated for similar benzamide derivatives in .
  • Spectrofluorometry : Monitor fluorescence quenching to assess π-π stacking interactions between the fluorophenyl and benzamide moieties, as in .

What structure-activity relationships (SAR) are critical for this compound?

Basic:
Key substituent roles:

  • 4-Fluorophenylsulfonyl Group : Enhances lipophilicity and enzyme-binding affinity (e.g., sulfonamide-based inhibitors) .
  • Methoxyethyl Chain : Improves solubility and metabolic stability by reducing hepatic oxidation .
  • 4,5-Dimethylpyrrole : Steric hindrance may prevent off-target interactions .

Advanced:

  • Trifluoromethyl Analogues : Substituting the benzamide with CF₃ (as in ) increases target selectivity for bacterial acps-pptase enzymes by 3-fold due to enhanced hydrophobic interactions .
  • SAR Validation : Use molecular docking (e.g., AutoDock Vina) to simulate binding to bacterial acps-pptase, correlating with experimental IC₅₀ values .

How to analyze impurities in the compound?

Basic:

  • HPLC Analysis : Use a C18 column (e.g., Phenomenex Luna) with a mobile phase of acetonitrile/0.1% TFA (70:30) at 1 mL/min. Detect impurities at 254 nm, with thresholds ≤0.1% for individual impurities (per ) .
  • TLC Monitoring : Hexane:EtOAc (3:1) resolves unreacted sulfonyl chloride (Rf ~0.7) vs. product (Rf ~0.3) .

Advanced:

  • LC-MS/MS : Quantify trace impurities (e.g., des-methyl byproducts) using MRM transitions (e.g., m/z 450→312 for the parent ion) .
  • Stability Studies : Accelerated degradation under heat (40°C) and humidity (75% RH) identifies hydrolytic cleavage of the sulfonyl group as a major degradation pathway .

What biochemical pathways or targets are relevant to this compound?

Basic:

  • Enzyme Targeting : The sulfonamide group suggests inhibition of bacterial acps-pptase, critical for fatty acid biosynthesis () .
  • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains via MIC assays (CLSI guidelines) .

Advanced:

  • Pathway Modulation : Transcriptomic analysis (RNA-seq) of treated S. aureus reveals downregulation of fabH and accA, confirming disruption of fatty acid biosynthesis .
  • Target Validation : Use CRISPRi knockdown of acps-pptase in E. coli to confirm reduced compound efficacy, confirming target specificity .

How to resolve contradictions in biological activity data?

Basic:

  • Dose-Response Curves : Replicate assays (n=3) to identify outliers. For example, inconsistent MIC values may arise from variations in bacterial inoculum size .
  • Solvent Controls : Ensure DMSO concentrations ≤1% to avoid false negatives .

Advanced:

  • Metabolomic Profiling : Use LC-HRMS to detect bacterial metabolite shifts (e.g., accumulation of malonyl-CoA in acps-pptase inhibition) .
  • Resistance Studies : Serial passage experiments (20 generations) identify mutations in acps-pptase (e.g., G112V) linked to reduced compound binding .

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